molecular formula C17H12S2 B14007892 3,3'-Methylenebis(1-benzothiophene) CAS No. 93328-34-8

3,3'-Methylenebis(1-benzothiophene)

Cat. No.: B14007892
CAS No.: 93328-34-8
M. Wt: 280.4 g/mol
InChI Key: NTLMOKGOSPXFAF-UHFFFAOYSA-N
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Description

3-(benzothiophen-3-ylmethyl)benzothiophene is an organosulfur compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse applications in pharmaceuticals, materials science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzothiophen-3-ylmethyl)benzothiophene can be achieved through various synthetic routes. One common method involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This one-step intermolecular reaction proceeds via an aryne intermediate, leading to the formation of the benzothiophene scaffold .

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale reactions using similar synthetic routes. The use of transition-metal catalyzed reactions, such as palladium-catalyzed coupling reactions, is also common in industrial settings to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(benzothiophen-3-ylmethyl)benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .

Scientific Research Applications

3-(benzothiophen-3-ylmethyl)benzothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzothiophen-3-ylmethyl)benzothiophene involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by inhibiting specific enzymes or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzothiophen-3-ylmethyl)benzothiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals .

Properties

CAS No.

93328-34-8

Molecular Formula

C17H12S2

Molecular Weight

280.4 g/mol

IUPAC Name

3-(1-benzothiophen-3-ylmethyl)-1-benzothiophene

InChI

InChI=1S/C17H12S2/c1-3-7-16-14(5-1)12(10-18-16)9-13-11-19-17-8-4-2-6-15(13)17/h1-8,10-11H,9H2

InChI Key

NTLMOKGOSPXFAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC3=CSC4=CC=CC=C43

Origin of Product

United States

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